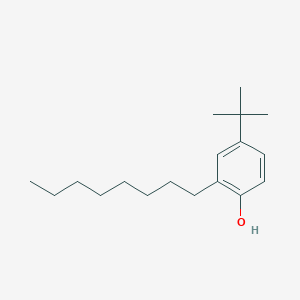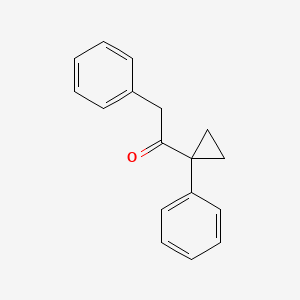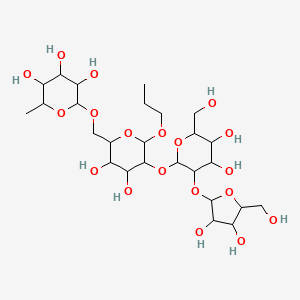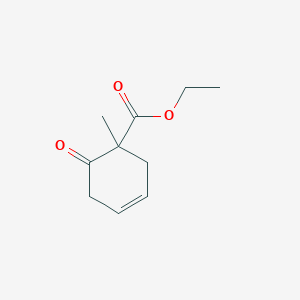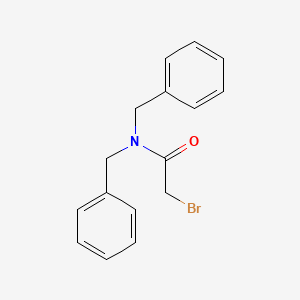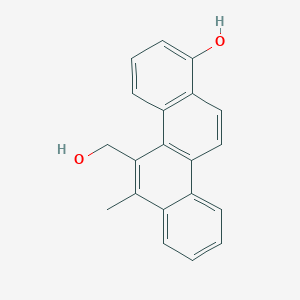
5-(Hydroxymethyl)-6-methylchrysen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-6-methylchrysen-1-OL is an organic compound that belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the chrysen-1-OL structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylchrysen-1-OL typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a chrysen-1-OL derivative is reacted with formaldehyde and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts such as palladium on carbon or platinum-based catalysts can be used to facilitate the reactions. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-6-methylchrysen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-(Carboxymethyl)-6-methylchrysen-1-OL.
Reduction: Formation of this compound with a hydroxyl group.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-6-methylchrysen-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-6-methylchrysen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but different aromatic structure.
6-Methylchrysen-1-OL: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group but different core structure.
Uniqueness
5-(Hydroxymethyl)-6-methylchrysen-1-OL is unique due to the presence of both hydroxymethyl and methyl groups on the chrysen-1-OL structure
Eigenschaften
CAS-Nummer |
139347-85-6 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-6-methylchrysen-1-ol |
InChI |
InChI=1S/C20H16O2/c1-12-13-5-2-3-6-14(13)17-10-9-15-16(7-4-8-19(15)22)20(17)18(12)11-21/h2-10,21-22H,11H2,1H3 |
InChI-Schlüssel |
VXOCGOPHHLCJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC3=C2C=CC=C3O)C4=CC=CC=C14)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


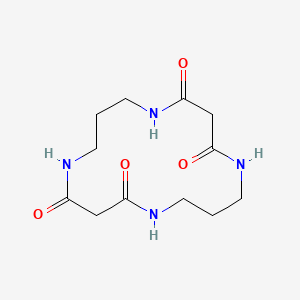
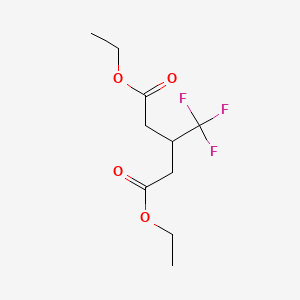

![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
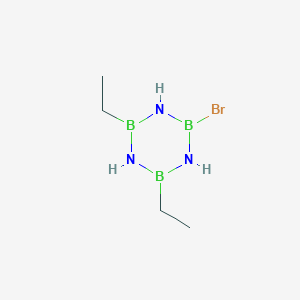
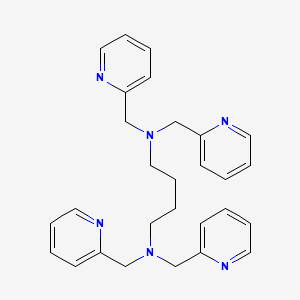
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
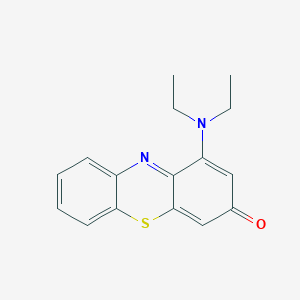
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
